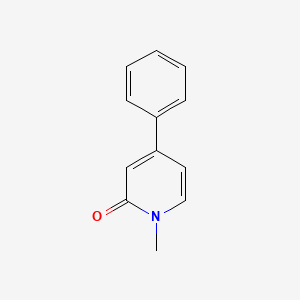

2(1H)-Pyridinone, 1-methyl-4-phenyl-

Vue d'ensemble

Description

2(1H)-Pyridinone, 1-methyl-4-phenyl- is a heterocyclic organic compound that belongs to the class of pyridinones It is characterized by a pyridinone ring with a methyl group at the 1-position and a phenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-methyl-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-3-buten-2-one with methylamine, followed by cyclization to form the desired pyridinone structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 1-methyl-4-phenyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced reactors can further enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Regioselective Nucleophilic Substitutions

The pyridinone core undergoes regioselective reactions with nucleophiles, influenced by substituents and reaction conditions:

-

C-O Bond Cleavage : Reaction with aliphatic amines (e.g., methylamine) at C8 of oxazoline[3,2-a]pyridinium intermediates yields N-substituted pyridones .

-

C-N Bond Cleavage : Bulky aromatic amines (e.g., benzylamine) favor nucleophilic attack at C2, forming 2-substituted pyridines via cation-π interactions between the pyridinium and aromatic rings .

Mechanistic Insights :

-

Energy Barriers : DFT calculations (B3LYP/6-31G(d)) show lower free energy barriers for C2 attack (13.3 kcal/mol) vs. C8 (31.1 kcal/mol) with aromatic amines .

-

Stereoelectronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring enhance reactivity toward nucleophiles .

Multicomponent Reactions

3,4-Dihydro-2(1H)-pyridones (DHPo), precursors to pyridinones, are synthesized via Hantzsch-like pathways:

-

Four-Component Reaction : Meldrum’s acid, methyl acetoacetate, benzaldehyde derivatives, and ammonium acetate react under solvent-free conditions with SiO₂-Pr-SO₃H catalysis (78–93% yield) .

-

Green Synthesis : Infrared irradiation with H₂SO₄/DDQ enables efficient cyclization of 4H-pyrans to 2-pyridones (e.g., 70–90% yield) .

Example :

textBenzaldehyde + Methylamine → Imine Imine + Danishefsky’s Diene → 2,3-Dihydropyridinone Oxidation → 1-Methyl-4-phenyl-2(1H)-pyridinone

Functionalization and Derivatives

The compound serves as a scaffold for bioactive derivatives:

-

Anticancer Agents : Pyridinone-thiohydantoin hybrids inhibit mutant IDH1 (Kᵢ = 0.42–9.2 μM) by disrupting D-2-hydroxyglutarate production .

-

Antiviral Compounds : Quinolinone-pyridinones show efficacy against hematologic malignancies (NCT02719574) .

Structural Modifications :

| Position | Modification | Biological Activity |

|---|---|---|

| C-3 | Thiohydantoin | IDH1 inhibition |

| C-5 | Morpholine-phenyl | WDR5-MLL1 interaction |

Spectroscopic Characterization

Applications De Recherche Scientifique

2(1H)-Pyridinone, 1-methyl-4-phenyl- has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural and chemical properties, making it a versatile building block and bioactive molecule.

Scientific Research Applications

Chemistry 2(1H)-Pyridinone, 1-methyl-4-phenyl- serves as a fundamental building block in synthesizing complex heterocyclic compounds. These compounds are crucial in developing new materials and exploring novel chemical reactions.

Biology The compound shows potential as a bioactive molecule, making it valuable in drug discovery and development. Its interaction with specific molecular targets and pathways allows researchers to explore new therapeutic interventions.

Medicine Research has explored the use of 2(1H)-Pyridinone, 1-methyl-4-phenyl- as a neuroprotective agent, highlighting its potential in treating neurodegenerative diseases. The compound may inhibit the formation of free radicals, reduce oxidative stress, modulate neurotransmitter levels, and inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase.

Industry In industry, 2(1H)-Pyridinone, 1-methyl-4-phenyl- can be used to develop materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with tailored characteristics for various applications.

Other Pyridinone Derivatives

Mécanisme D'action

The mechanism of action of 2(1H)-Pyridinone, 1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound may inhibit the formation of free radicals and reduce oxidative stress. It can also modulate neurotransmitter levels and inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities and exhibits neuroprotective properties.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects, it is used in research to model Parkinson’s disease.

Uniqueness

2(1H)-Pyridinone, 1-methyl-4-phenyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

Activité Biologique

2(1H)-Pyridinone, 1-methyl-4-phenyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Chemical Structure and Properties

The molecular structure of 2(1H)-Pyridinone, 1-methyl-4-phenyl- can be represented as follows:

- Molecular Formula : C11H9NO

- Molecular Weight : 175.19 g/mol

The compound features a pyridinone core with a methyl and phenyl substitution, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various pyridinone compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that 2(1H)-Pyridinone, 1-methyl-4-phenyl- showed promising activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2(1H)-Pyridinone, 1-methyl-4-phenyl- | 32 | Moderate antibacterial |

| Control (Ampicillin) | 16 | Strong antibacterial |

Anticancer Activity

The anticancer potential of pyridinone derivatives has been extensively studied. A notable investigation focused on the antiproliferative effects of various derivatives on human cancer cell lines. The study found that 2(1H)-Pyridinone, 1-methyl-4-phenyl- exhibited significant cytotoxicity against several cancer types, including gastric and breast cancers.

Key Findings:

- IC50 Values : The compound displayed an IC50 value of approximately 0.07 µM against the GTL-16 gastric carcinoma cell line.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GTL-16 (Gastric Carcinoma) | 0.07 | Inhibition of protein kinases |

| MCF-7 (Breast Carcinoma) | 0.15 | Induction of apoptosis |

The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, including the MAPK pathway.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of pyridinone derivatives. Specifically, research on related compounds has indicated that they can mitigate neurotoxicity induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine). This neuroprotective effect is attributed to their ability to inhibit oxidative stress and promote neuronal survival.

Case Study:

A study investigated the effects of a related compound on dopamine neuron protection in rodent models exposed to MPTP. Results showed that treatment with the compound significantly reduced neuronal loss in the substantia nigra region.

Propriétés

IUPAC Name |

1-methyl-4-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNWRUULQMZZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218166 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67970-80-3 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.